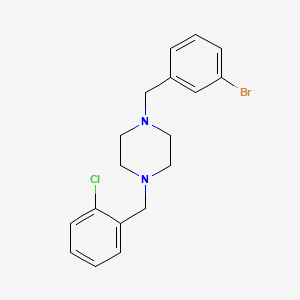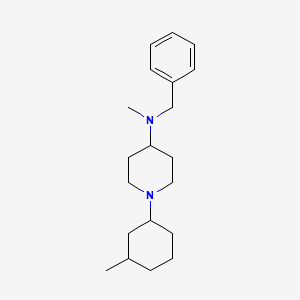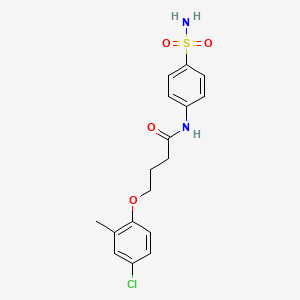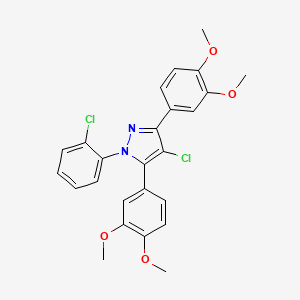![molecular formula C19H25N3O3S B10887826 N-(4-butoxyphenyl)-2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B10887826.png)
N-(4-butoxyphenyl)-2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~-(4-BUTOXYPHENYL)-2-[(4-HYDROXY-6-PROPYL-2-PYRIMIDINYL)SULFANYL]ACETAMIDE is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a butoxyphenyl group, a hydroxypropylpyrimidinyl group, and a sulfanylacetamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-BUTOXYPHENYL)-2-[(4-HYDROXY-6-PROPYL-2-PYRIMIDINYL)SULFANYL]ACETAMIDE typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Butoxyphenyl Intermediate: This step involves the alkylation of 4-hydroxyphenyl with butyl bromide in the presence of a base such as potassium carbonate.
Synthesis of the Hydroxypropylpyrimidinyl Intermediate: This step involves the reaction of 2-chloro-4,6-dihydroxypyrimidine with propylamine.
Coupling Reaction: The final step involves the coupling of the butoxyphenyl intermediate with the hydroxypropylpyrimidinyl intermediate using a suitable coupling reagent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
N~1~-(4-BUTOXYPHENYL)-2-[(4-HYDROXY-6-PROPYL-2-PYRIMIDINYL)SULFANYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride can be employed.
Substitution: Reagents such as bromine or nitric acid can be used for electrophilic aromatic substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated aromatic compounds.
Applications De Recherche Scientifique
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: As a probe or inhibitor in biochemical assays.
Medicine: Potential therapeutic agent due to its unique structure.
Industry: As a precursor for the synthesis of other complex molecules.
Mécanisme D'action
The mechanism of action of N1-(4-BUTOXYPHENYL)-2-[(4-HYDROXY-6-PROPYL-2-PYRIMIDINYL)SULFANYL]ACETAMIDE may involve interaction with specific molecular targets such as enzymes or receptors. The sulfanylacetamide moiety could play a crucial role in binding to the active site of enzymes, thereby inhibiting their activity. The exact pathways and molecular targets would require further experimental validation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N~1~-(4-Methoxyphenyl)-2-[(4-Hydroxy-6-Propyl-2-Pyrimidinyl)Sulfanyl]Acetamide
- N~1~-(4-Ethoxyphenyl)-2-[(4-Hydroxy-6-Propyl-2-Pyrimidinyl)Sulfanyl]Acetamide
Uniqueness
N~1~-(4-BUTOXYPHENYL)-2-[(4-HYDROXY-6-PROPYL-2-PYRIMIDINYL)SULFANYL]ACETAMIDE is unique due to the presence of the butoxy group, which may confer distinct physicochemical properties such as increased lipophilicity and altered biological activity compared to its methoxy and ethoxy analogs.
Propriétés
Formule moléculaire |
C19H25N3O3S |
|---|---|
Poids moléculaire |
375.5 g/mol |
Nom IUPAC |
N-(4-butoxyphenyl)-2-[(6-oxo-4-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C19H25N3O3S/c1-3-5-11-25-16-9-7-14(8-10-16)20-18(24)13-26-19-21-15(6-4-2)12-17(23)22-19/h7-10,12H,3-6,11,13H2,1-2H3,(H,20,24)(H,21,22,23) |
Clé InChI |
SZLMVWHIAKYQJK-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC1=CC=C(C=C1)NC(=O)CSC2=NC(=CC(=O)N2)CCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-nitro-2-{4-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}benzonitrile](/img/structure/B10887754.png)
![4-[(4-Cyclohexylpiperazin-1-yl)methyl]-2,6-dimethoxyphenol](/img/structure/B10887772.png)

![N'-[(1E)-1-(5-chloro-2-hydroxyphenyl)ethylidene]-4-methoxybenzohydrazide](/img/structure/B10887789.png)
![2-Methyl-5-({2-oxo-2-[3-(phenylsulfonyl)imidazolidin-1-yl]ethyl}thio)-1,3,4-thiadiazole](/img/structure/B10887791.png)


![[1,1'-Biphenyl]-4-yl 4-bromobenzoate](/img/structure/B10887803.png)
![Pyridin-4-yl[4-(2,4,5-trimethoxybenzyl)piperazin-1-yl]methanone](/img/structure/B10887804.png)

![Biphenyl-4-yl[4-(2,5-dimethoxybenzyl)piperazin-1-yl]methanone](/img/structure/B10887808.png)
![N-[4-(acetylsulfamoyl)phenyl]-2-(3,4-dimethylphenyl)quinoline-4-carboxamide](/img/structure/B10887815.png)

